Oleic Acid-d17

Vue d'ensemble

Description

Oleic Acid-d17 is a deuterated form of oleic acid, a monounsaturated fatty acid. The deuterium atoms replace hydrogen atoms in the molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques. This compound is often used in research to study lipid metabolism and the behavior of fatty acids in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oleic Acid-d17 is synthesized by incorporating deuterium into oleic acid. This can be achieved through catalytic hydrogenation using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves the hydrogenation of oleic acid in the presence of deuterium gas. The process is carried out in large reactors with precise control over temperature and pressure to maximize the yield and purity of the deuterated product.

Analyse Des Réactions Chimiques

Ozonolysis and Product Formation

Oleic Acid-d17 undergoes ozonolysis similarly to its non-deuterated counterpart, yielding deuterated carboxylic acids and secondary ozonides. Key findings include:

-

Primary Products :

Ozonolysis cleaves the cis-9 double bond, producing deuterated nonanoic acid-d17 () and azelaic acid-d14 () as major products . The reaction follows: -

Secondary Reactions :

Reactive Criegee intermediates (RCIs) from ozonolysis form secondary ozonides (SOZs) and α-acyloxyalkyl hydroperoxides (α-AAHPs) . These oligomers/polymers are highly oxygenated, with molecular weights up to 375 Da (e.g., D-375) .

| Product | Formula | Formation Pathway | Yield (%) |

|---|---|---|---|

| Azelaic Acid-d14 | Primary cleavage | 35 | |

| Nonanoic Acid-d17 | Primary cleavage | 3 | |

| Dimer-345 (D-345) | CI-aldehyde reaction (SOZ) | 15 | |

| Dimer-375 (D-375) | CI-acid reaction (α-AAHP) | 10 |

Hydrogenation

Catalytic hydrogenation of this compound saturates the double bond, forming stearic acid-d17 . This reaction retains deuterium at original positions, confirmed by GC-MS analysis :

Reaction Kinetics in Aerosols

Heterogeneous ozonolysis of this compound in aerosols occurs via a surface-limited mechanism , with uptake coefficients () of . Key factors include:

-

Diffusion Limitation : Ozone reacts at the particle surface due to hydrogen-bonded dimer formation .

-

Evaporation : Up to 30% particle mass loss occurs during prolonged ozone exposure .

Biological Implications

While not directly reactive in biological systems, this compound’s deuterated structure aids in tracing lipid metabolism and membrane dynamics. For example, it inhibits platelet aggregation (IC₅₀: 10 µg/mL) and modulates neutrophil activity, mirroring native oleic acid’s effects .

Applications De Recherche Scientifique

Metabolic Studies

Quantification of Fatty Acids:

Oleic Acid-d17 is primarily utilized as an internal standard for quantifying oleic acid levels in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. This application is crucial for understanding fatty acid metabolism in human plasma, cell membranes, and adipose tissue .

Dietary Impact Studies:

Research has shown that diets enriched with oleic acid can influence body weight and fat balance. For instance, a study highlighted that high-monounsaturated fatty acid (MUFA) diets, which include oleic acid, significantly affect energy expenditure and fat oxidation rates in both males and females . The findings suggest that oleic acid can modulate metabolic pathways, potentially aiding in weight management and obesity prevention.

Pharmacological Research

Anti-inflammatory Properties:

this compound has been studied for its ability to mitigate the pro-inflammatory effects of saturated fatty acids. In human aortic endothelial cells, oleic acid was found to reduce the cytotoxic effects induced by stearic acid, thereby promoting cell viability and reducing inflammation markers such as intercellular adhesion molecule-1 (ICAM-1) and nuclear factor-kappa B (NF-κB) activation . This suggests potential therapeutic applications of oleic acid in cardiovascular health.

Role in Cell Signaling:

Oleic acid acts as a Na+/K+ ATPase activator, influencing cellular signaling pathways essential for maintaining cellular homeostasis . Understanding these mechanisms can lead to new therapeutic strategies targeting metabolic disorders.

Environmental Sciences

Aerosol Chemistry:

this compound is also utilized in atmospheric chemistry studies, particularly concerning the ozonolysis of oleic acid aerosols. Research indicates that the reactions between oleic acid particles and ozone can produce secondary organic aerosols (SOAs), which are significant for understanding air quality and climate change impacts . The modeling studies have demonstrated that oleic acid undergoes complex reactions that can be quantified using mass spectrometry techniques.

Summary of Key Findings

Mécanisme D'action

Oleic Acid-d17 exerts its effects through various molecular pathways:

Lipid Metabolism: It is involved in the regulation of lipid metabolism by interacting with enzymes and receptors that control fatty acid synthesis and degradation.

Signal Transduction: The compound can modulate signaling pathways related to inflammation and cellular stress responses.

Gene Expression: this compound can influence the expression of genes involved in lipid metabolism and energy

Activité Biologique

Oleic Acid-d17, a deuterated form of oleic acid (C18:1n-9), is a monounsaturated fatty acid widely studied for its biological activities. This compound serves as an internal standard for quantifying oleic acid in various biological samples through techniques like gas chromatography and liquid chromatography-mass spectrometry (GC/LC-MS) . The following sections detail the biological activities of this compound, including its effects on inflammation, lipid metabolism, and cellular functions.

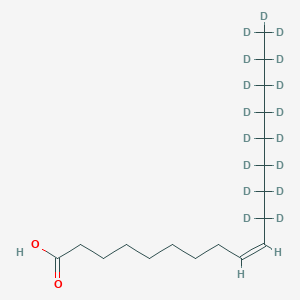

- Formal Name : 9Z-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid

- CAS Number : 223487-44-3

- Molecular Formula : C18H17D17O2

- Molecular Weight : 299.6 g/mol

- Purity : >99% deuterated forms .

1. Inflammatory Response Modulation

This compound has been shown to influence inflammatory pathways significantly. Studies indicate that oleic acid can increase the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models . In mouse models of acute respiratory distress syndrome (ARDS), oleic acid has been used to induce lung injury characterized by increased neutrophil accumulation and cell death .

2. Lipid Metabolism and Adipogenesis

This compound plays a crucial role in lipid metabolism. Research demonstrates that it enhances triglyceride (TG) accumulation in adipocytes. In a co-culture model with intestinal barriers (Caco-2/HT29-MTX), oleic acid exposure resulted in increased TG storage within adipose cells . The data suggest that oleic acid promotes adipogenesis and lipogenesis under specific conditions.

| Concentration (μM) | TG Accumulation in Adipocytes |

|---|---|

| 5 | Moderate increase |

| 10 | Significant increase |

| 40 | High increase |

3. Cell Growth and Apoptosis

This compound exhibits both anti-proliferative and pro-apoptotic effects depending on the cellular context. In human aortic endothelial cells (HAECs), oleic acid counteracts the growth-inhibitory effects of saturated fatty acids like stearic acid. It has been shown to reduce apoptosis induced by stearic acid by displacing it from phospholipid membranes and inhibiting NF-kB activation .

Table 2 summarizes the effects of oleic acid on cell viability:

| Treatment | Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| Control | 95 | 5 |

| Stearic Acid (50 μM) | 30 | 70 |

| Oleic Acid + Stearic (25 μM) | 85 | 15 |

4. Calcium Release in Platelets

At higher concentrations (60 μM), this compound induces intracellular calcium release in human platelets, which is critical for various cellular signaling pathways . This effect may have implications for cardiovascular health and platelet function.

Case Studies

Several studies have highlighted the diverse biological effects of this compound:

- Case Study A : In a study involving mice with induced lung injury, treatment with oleic acid resulted in significant increases in inflammatory markers and neutrophil infiltration compared to controls .

- Case Study B : An investigation into endothelial cell function revealed that oleic acid supplementation mitigated stearic acid-induced cytotoxicity and apoptosis in HAECs, suggesting a protective role against saturated fatty acids .

Propriétés

IUPAC Name |

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-DUGYPAGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616430 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223487-44-3 | |

| Record name | (9Z)-(11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-~2~H_17_)Octadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oleic Acid-d17 used in the research paper instead of regular Oleic Acid?

A1: this compound is a deuterated form of Oleic Acid, meaning it has a slightly different mass due to the presence of heavier hydrogen isotopes (deuterium). This mass difference allows it to be easily distinguishable from naturally occurring Oleic Acid when analyzed using mass spectrometry. In the research paper, this compound serves as an internal standard []. Internal standards are crucial in quantitative analytical chemistry, especially in techniques like LC-MS/MS []. They are added to samples, calibrators, and controls at a known concentration to correct for variations during sample preparation and instrument response. By comparing the signal of the target compound (Oleic Acid in this case) to the signal of the internal standard (this compound), researchers can achieve more accurate and reliable quantification of Oleic Acid in serum samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.